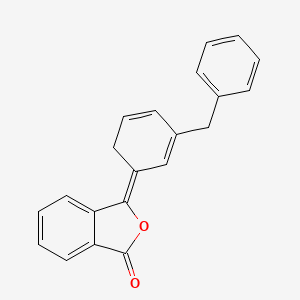
3-(3-Benzylcyclohexa-2,4-dien-1-ylidene)isobenzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Benzylcyclohexa-2,4-dien-1-ylidene)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofuranones. These compounds are known for their diverse chemical properties and potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound, featuring a benzyl-substituted cyclohexadienylidene moiety fused to an isobenzofuranone core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Benzylcyclohexa-2,4-dien-1-ylidene)isobenzofuran-1(3H)-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Benzylcyclohexadiene Intermediate: This can be achieved through a Friedel-Crafts alkylation reaction where benzyl chloride reacts with cyclohexadiene in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization to Form Isobenzofuranone: The intermediate can then undergo cyclization with phthalic anhydride under acidic conditions to form the isobenzofuranone core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-Benzylcyclohexa-2,4-dien-1-ylidene)isobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NaOH, NH₃)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(3-Benzylcyclohexa-2,4-dien-1-ylidene)isobenzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Benzylidenephthalide: Shares a similar isobenzofuranone core but lacks the cyclohexadienylidene moiety.
3-Benzylidene-2,4-dioxo-1,2,3,4-tetrahydroquinoline: Contains a benzylidene group and a fused ring system similar to the target compound.
Uniqueness
The uniqueness of 3-(3-Benzylcyclohexa-2,4-dien-1-ylidene)isobenzofuran-1(3H)-one lies in its specific structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its benzyl-substituted cyclohexadienylidene moiety and isobenzofuranone core make it a versatile compound for various applications.
Properties
Molecular Formula |
C21H16O2 |
|---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
(3Z)-3-(3-benzylcyclohexa-2,4-dien-1-ylidene)-2-benzofuran-1-one |
InChI |
InChI=1S/C21H16O2/c22-21-19-12-5-4-11-18(19)20(23-21)17-10-6-9-16(14-17)13-15-7-2-1-3-8-15/h1-9,11-12,14H,10,13H2/b20-17- |
InChI Key |
NXWQOZJLAIDELS-JZJYNLBNSA-N |
Isomeric SMILES |
C\1C=CC(=C/C1=C\2/C3=CC=CC=C3C(=O)O2)CC4=CC=CC=C4 |
Canonical SMILES |
C1C=CC(=CC1=C2C3=CC=CC=C3C(=O)O2)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















